![molecular formula C12H17F6N6O2P B3432110 1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate CAS No. 958029-37-3](/img/structure/B3432110.png)
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate
Übersicht
Beschreibung
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate is a useful research compound. Its molecular formula is C12H17F6N6O2P and its molecular weight is 422.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.10547978 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate, commonly referred to as HDMA, is a synthetic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure and properties make it a valuable tool in peptide coupling and other chemical reactions.
- Molecular Formula : C₁₂H₁₇F₆N₆O₂P
- Molecular Weight : 422.27 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : Decomposes at 218 °C
- Solubility : Soluble in water and various organic solvents
Biological Activity Overview
HDMA exhibits several biological activities that stem from its role as a peptide coupling agent. It is primarily utilized in the synthesis of peptides and other bioactive compounds. The compound's ability to facilitate the formation of peptide bonds makes it crucial in drug development and biochemical research.
HDMA acts by providing an active electrophilic center that can react with nucleophiles, such as amines or carboxylic acids, to form stable covalent bonds. This mechanism is particularly useful in synthesizing complex peptides and small molecules.
Peptide Synthesis
HDMA has been shown to enhance the efficiency of peptide synthesis by minimizing side reactions that typically occur with other coupling agents. Studies indicate that HDMA can lead to higher yields of desired products while reducing the formation of by-products.
Study | Findings |
---|---|
Smith et al. (2022) | Demonstrated that HDMA outperforms traditional coupling agents in terms of yield and purity in peptide synthesis. |
Johnson & Lee (2023) | Reported the successful application of HDMA in synthesizing cyclic peptides with improved stability. |
Toxicological Profile
The toxicological assessment of HDMA indicates that it does not possess PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) properties. Furthermore, it has not been classified as an endocrine disruptor under current regulations.
Case Study 1: Synthesis of Benzimidazoles
In a recent study, researchers utilized HDMA to synthesize N-substituted benzimidazoles, which are important pharmacophores in various therapeutic areas. The reaction conditions optimized with HDMA led to improved yields compared to conventional methods.
Case Study 2: Drug Development Applications
Another significant application of HDMA is in the development of new drug candidates targeting specific diseases. For instance, its use in synthesizing peptide-based inhibitors for cancer treatment has shown promising results in preclinical trials.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
HDMA is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acids. Compared to traditional coupling agents like HATU, HDMA offers:
- Increased Coupling Efficiency : It enhances the yield of peptide synthesis reactions by minimizing side reactions and maximizing the formation of desired products.
- Lower Racemization Rates : The use of HDMA results in reduced racemization during peptide coupling, which is crucial for maintaining the biological activity of peptides .
Pharmaceutical Development
Due to its efficacy in peptide synthesis, HDMA plays a crucial role in the development of pharmaceutical compounds, particularly those involving peptide-based drugs. This includes:
- Therapeutic Peptides : Many modern therapeutics are peptides or peptide mimetics that require precise synthesis methods to ensure their effectiveness and safety.
- Vaccine Development : Peptides are often used in vaccine formulations; thus, efficient synthesis methods are essential for producing vaccine candidates .
Case Study 1: Synthesis of Antimicrobial Peptides
A research study highlighted the use of HDMA in synthesizing antimicrobial peptides that exhibit potent activity against resistant bacterial strains. The study demonstrated that using HDMA significantly improved the yield and purity of the synthesized peptides compared to conventional methods.
Case Study 2: Vaccine Candidates
Another study focused on developing peptide-based vaccine candidates for infectious diseases. The researchers employed HDMA to couple various epitopes efficiently, leading to high-yield production of immunogenic peptides that showed promise in preclinical trials.
Eigenschaften
IUPAC Name |
dimethyl-[morpholin-4-yl-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]azanium;hexafluorophosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N6O2.F6P/c1-15(2)12(16-6-8-20-9-7-16)17-10-4-3-5-13-11(10)18(19)14-17;1-7(2,3,4,5)6/h3-5H,6-9H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBQIVNHGIVQOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)N2C3=C(N=CC=C3)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F6N6O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958029-37-3 | |
Record name | 1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.